N-(2-Aminoethyl)-2-(2,6-dichloroanilino)benzamide
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Overview
Description
N-(2-Aminoethyl)-2-(2,6-dichloroanilino)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminoethyl group attached to a benzamide structure, which is further substituted with a 2,6-dichloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(2,6-dichloroanilino)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroaniline and 2-aminoethylbenzamide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis may include acids, bases, and solvents that facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-(2,6-dichloroanilino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new substituents into the benzamide structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(2,6-dichloroanilino)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to specific biological outcomes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the 2,6-dichloroanilino group, making it less complex.
2-(2,6-Dichloroanilino)benzamide: Does not have the aminoethyl group, which may affect its reactivity and applications.
Uniqueness
N-(2-Aminoethyl)-2-(2,6-dichloroanilino)benzamide is unique due to the presence of both the aminoethyl and 2,6-dichloroanilino groups, which confer specific chemical and biological properties
Properties
CAS No. |
159536-73-9 |
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Molecular Formula |
C15H15Cl2N3O |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-(2,6-dichloroanilino)benzamide |
InChI |
InChI=1S/C15H15Cl2N3O/c16-11-5-3-6-12(17)14(11)20-13-7-2-1-4-10(13)15(21)19-9-8-18/h1-7,20H,8-9,18H2,(H,19,21) |
InChI Key |
XBWXEZHNFFZKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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